molecular formula C11H7ClN2O B12881494 5-(2-Chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile CAS No. 62219-88-9

5-(2-Chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile

Cat. No.: B12881494
CAS No.: 62219-88-9
M. Wt: 218.64 g/mol
InChI Key: SACQWWBQOMRSGM-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with a 2-chlorophenyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with acetylacetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62219-88-9

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C11H7ClN2O/c1-7-9(6-13)11(15-14-7)8-4-2-3-5-10(8)12/h2-5H,1H3

InChI Key

SACQWWBQOMRSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C#N)C2=CC=CC=C2Cl

Origin of Product

United States

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